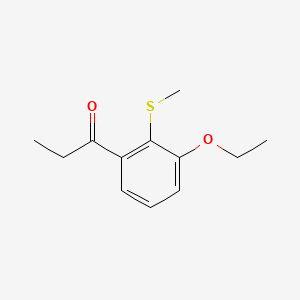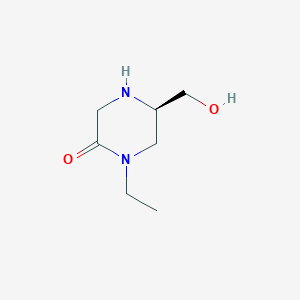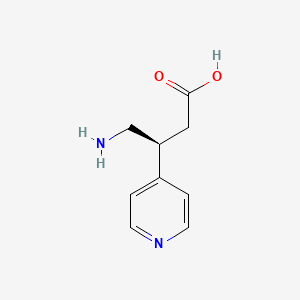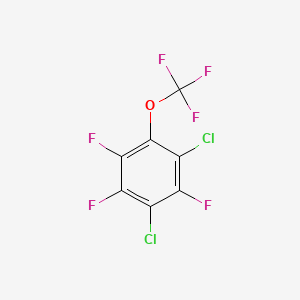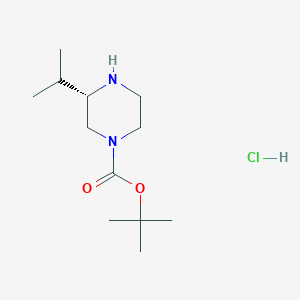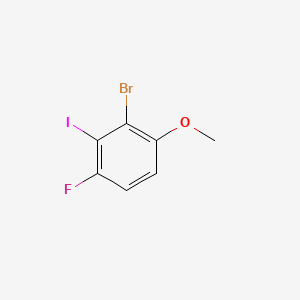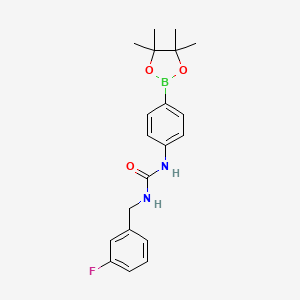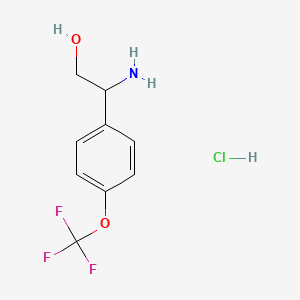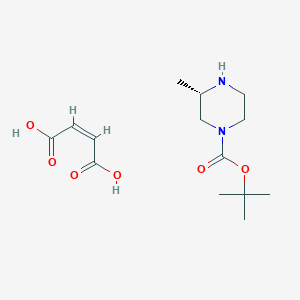
(S)-4-N-Boc-2-methylpiperazine maleic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID is a chemical compound with the molecular formula C14H24N2O6. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID typically involves the protection of the piperazine nitrogen atoms with a tert-butoxycarbonyl (BOC) group. This is followed by the introduction of a methyl group at the 2-position of the piperazine ring. The final step involves the formation of the maleic acid salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (BOC2O) and methyl iodide .
Industrial Production Methods
Industrial production methods for (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines. Substitution reactions result in the formation of various substituted piperazine derivatives .
Applications De Recherche Scientifique
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-N-Boc-2-methylpiperazine: Similar in structure but lacks the maleic acid component.
N-Boc-cis-4-azido-L-proline: Contains a piperazine ring but has different substituents.
N-Boc-cis-4-Fluoro-L-proline methyl ester: Another piperazine derivative with different functional groups.
Uniqueness
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID is unique due to its combination of the BOC-protected piperazine ring and the maleic acid salt. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H24N2O6 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;tert-butyl (3S)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C4H4O4/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;5-3(6)1-2-4(7)8/h8,11H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m0./s1 |
Clé InChI |
WNMAAPZMPNCBEL-KZDSSNOQSA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1CN(CCN1)C(=O)OC(C)(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


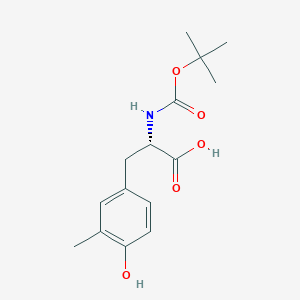
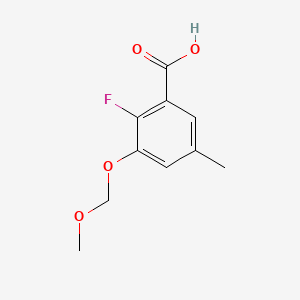

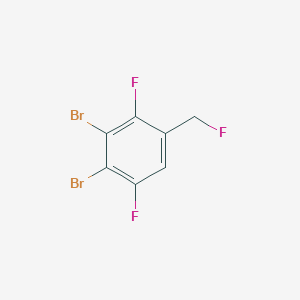
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
